3'-[(4-chlorophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(4-chlorobenzoyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between an indole and a pyrrole ring, with various functional groups attached, including a chlorobenzoyl group, a dimethylamino propyl group, and a hydroxy group.
Vorbereitungsmethoden
The synthesis of 3’-(4-chlorobenzoyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can be achieved through a multi-step process involving several key reactions:
-
Starting Materials: : The synthesis begins with the preparation of the indole and pyrrole precursors. These can be synthesized through various methods, such as the Fischer indole synthesis for the indole ring and the Paal-Knorr synthesis for the pyrrole ring .
-
Spiro Linkage Formation: : The spiro linkage is formed through a cyclization reaction, where the indole and pyrrole precursors are reacted under specific conditions to form the spiro compound. This step often involves the use of catalysts and specific reaction conditions to ensure the correct formation of the spiro linkage .
-
Functional Group Introduction: : The functional groups, such as the chlorobenzoyl, dimethylamino propyl, and hydroxy groups, are introduced through various substitution and addition reactions. These reactions require specific reagents and conditions to achieve the desired functionalization .
Analyse Chemischer Reaktionen
3’-(4-chlorobenzoyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes several types of chemical reactions:
-
Oxidation: : The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide .
-
Reduction: : The carbonyl groups present in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride .
-
Substitution: : The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols .
Wissenschaftliche Forschungsanwendungen
3’-(4-chlorobenzoyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several applications in scientific research:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis .
-
Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
-
Medicine: : The compound is investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets in the body .
-
Industry: : In the industrial sector, the compound is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 3’-(4-chlorobenzoyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound interacts with enzymes and receptors in the body, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways .
-
Pathways: : The compound can affect various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation .
Vergleich Mit ähnlichen Verbindungen
3’-(4-chlorobenzoyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can be compared with other similar spiro compounds:
-
Spiro[indole-3,2’-pyrrole]: : This compound shares the same spiro linkage but lacks the additional functional groups present in the target compound .
-
Spiro[indole-3,2’-pyrrolidine]: : This compound has a similar structure but with a pyrrolidine ring instead of a pyrrole ring .
-
Spiro[indole-3,2’-piperidine]: : This compound features a piperidine ring, providing different chemical and biological properties compared to the target compound .
The unique combination of functional groups in 3’-(4-chlorobenzoyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C26H28ClN3O4 |
---|---|
Molekulargewicht |
482.0 g/mol |
IUPAC-Name |
(4'E)-4'-[(4-chlorophenyl)-hydroxymethylidene]-1'-[3-(dimethylamino)propyl]-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C26H28ClN3O4/c1-4-14-29-20-9-6-5-8-19(20)26(25(29)34)21(22(31)17-10-12-18(27)13-11-17)23(32)24(33)30(26)16-7-15-28(2)3/h5-6,8-13,31H,4,7,14-16H2,1-3H3/b22-21- |
InChI-Schlüssel |
UCMOICQVJPHYFY-DQRAZIAOSA-N |
Isomerische SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)Cl)\O)/C(=O)C(=O)N3CCCN(C)C |
Kanonische SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C(=O)N3CCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.